1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-6-7-16-15(8-11)19(26)17-18(13-4-3-5-14(23)9-13)25(21(27)20(17)28-16)22-24-12(2)10-29-22/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULOCHFCEFMYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as a chromeno-pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate the existing research on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 408.86 g/mol. It features a chromeno-pyrrole core that is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.86 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Antioxidant Activity : The thiazole ring structure is known to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Studies have shown that derivatives containing thiazole and pyrrole moieties possess antibacterial and antifungal activities. For instance, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The chromeno-pyrrole scaffold has been linked to cytotoxic effects against cancer cell lines such as HeLa and RD cells. The presence of halogen substitutions (like chlorine) can enhance these effects .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For example:
- MIC Values : Compounds derived from pyrrole structures have shown minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 μg/mL against various bacteria . This suggests that the compound may also exhibit comparable activity.
Antitumor Activity
In vitro studies have reported that chromeno-pyrrole derivatives can induce apoptosis in cancer cells. The mechanisms include:
- DNA Intercalation : Some pyrrole derivatives bind to DNA, inhibiting replication and transcription processes .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at different phases, leading to reduced proliferation of cancer cells.
Case Studies
- Anticancer Properties : A study highlighted the efficacy of a related chromeno-pyrrole compound against multidrug-resistant cancer cell lines, demonstrating significant cytotoxicity at non-toxic concentrations .
- Antibacterial Effects : Another investigation found that derivatives of this compound exhibited antibacterial activity comparable to established antibiotics like gentamicin against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A notable case study demonstrated that a related compound inhibited the growth of breast cancer cells through the modulation of apoptotic pathways .
-
Antimicrobial Properties
- The thiazole moiety present in this compound contributes to its antimicrobial activity. Thiazole derivatives have been shown to possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- A study highlighted the synthesis of thiazole-containing compounds that exhibited potent activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Anti-inflammatory Effects
Material Science Applications
-
Organic Electronics
- The unique electronic properties of chromeno-pyrrole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron donors or acceptors can enhance the efficiency of organic electronic devices .
- A study reported the successful incorporation of pyrrole-based compounds into polymer matrices to improve charge transport properties in OLED devices .
-
Sensors
- The compound's ability to undergo redox reactions makes it a candidate for sensor applications. Studies have explored its use in electrochemical sensors for detecting environmental pollutants and biomolecules .
- Research has demonstrated that modified pyrrole derivatives can be utilized in the design of sensitive sensors for glucose detection, showcasing their versatility in analytical chemistry .
- Anticancer Activity Study
- Antimicrobial Efficacy Investigation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family and related heterocyclic systems.
Table 1: Structural Comparison of Key Derivatives
Table 2: Hypothetical Physicochemical Properties Based on Substituent Trends
Key Findings:
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound likely enhances membrane permeability compared to nitro-substituted analogs (e.g., 7-chloro-1-(3-nitrophenyl)-...), which exhibit higher polarity due to the nitro group . Thiazole vs. Alkyl/Aminoethyl Substituents: Thiazole rings (as in the target compound) may confer metabolic stability and π-π stacking interactions with biological targets, whereas alkyl or aminoethyl groups (e.g., dimethylaminoethyl ) improve solubility but reduce steric bulk.
Synthetic Flexibility :
- The target compound’s synthesis aligns with methods for generating large libraries (e.g., 223 examples in prior work), enabling rapid exploration of substituent effects on activity .
Biological Potential: While direct data on the target compound’s activity is lacking, structurally similar 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have shown promise in anticancer and antimicrobial assays .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3-chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (e.g., room temperature, ethanol solvent). Substituent compatibility is critical; for example, electron-withdrawing groups on the aryl aldehyde (e.g., 3-chlorophenyl) require longer reaction times (~24–48 hours) to achieve yields of 45–60% . Prior synthetic approaches for analogous dihydrochromeno-pyrrole-diones used alkylation or aryl substitution at the pyrrole nitrogen, but these methods often require harsher conditions (e.g., reflux in toluene) and yield <40% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Confirm regioselectivity and substituent positions. For example, the 4-methylthiazole proton typically resonates at δ 2.4–2.6 ppm, while the chromene carbonyl appears at ~170–175 ppm in 13C NMR .
- HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ at m/z 453.08 vs. observed 453.07) .
- IR : Key stretches include C=O (1680–1720 cm⁻¹) and C-Cl (750–800 cm⁻¹). Discrepancies in expected peaks may indicate incomplete cyclization or side reactions .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction mechanisms of this compound?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energetically favorable pathways. For example, simulations may reveal that the thiazole ring’s electron-deficient nature stabilizes intermediates, reducing activation barriers by ~5–8 kcal/mol .
- Condition Screening : Machine learning (ML) models trained on prior reaction data (e.g., solvent polarity, temperature) can predict optimal conditions. For instance, ethanol/water mixtures (4:1 v/v) may enhance solubility of the 3-chlorophenyl group, improving yields by 15% .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns) in structural validation?
- Methodology :
- Dynamic NMR (DNMR) : Resolve conformational equilibria (e.g., hindered rotation of the thiazole ring) causing splitting anomalies. Cooling the sample to –40°C may slow rotation, simplifying the spectrum .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, a dihedral angle >30° between the chlorophenyl and chromene moieties may explain unexpected coupling constants .
Q. What strategies mitigate batch-to-batch variability in purity during scale-up?
- Methodology :
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane 1:4) with recrystallization (2-propanol) to remove byproducts like uncyclized precursors .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistent conversion rates (>95%) .
Methodological Challenges & Solutions
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Libraries : Replace the 4-methylthiazole with other heterocycles (e.g., 5-methyloxazole) via analogous multicomponent reactions. Screen 10–15 analogs per library to assess bioactivity trends .
- Click Chemistry : Introduce functional handles (e.g., alkyne groups) for late-stage diversification. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append fluorophores for cellular imaging .
Q. What experimental frameworks resolve conflicting biological activity data across assays?
- Methodology :
- Dose-Response Curves : Test the compound at 6–8 concentrations (e.g., 0.1–100 µM) in triplicate to establish EC50/IC50 consistency. Outliers may indicate assay-specific interference (e.g., thiazole-mediated fluorescence quenching in fluorogenic assays) .
- Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. cell viability assays). A >10-fold discrepancy suggests off-target effects .
Interdisciplinary Approaches
Q. How can cheminformatics tools accelerate the discovery of novel derivatives with enhanced stability?
- Methodology :
- QSAR Modeling : Train models on solubility (LogP) and metabolic stability (CYP450 inhibition) data. For instance, replacing the 3-chlorophenyl with a 3-trifluoromethyl group may improve microsomal stability by 30% .
- Degradation Pathway Prediction : Use software like Spartan or Gaussian to simulate hydrolytic degradation. If the chromene-dione ring is prone to ring-opening at pH < 5, formulate derivatives with electron-donating substituents to enhance stability .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in synthetic procedures across labs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
